(+)-Chloroquine

描述

(S)-Chloroquine is a stereoisomer of chloroquine, a well-known antimalarial drug Chloroquine has been used for decades to treat and prevent malaria, a disease caused by Plasmodium parasites

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Chloroquine typically involves the resolution of racemic chloroquine or the asymmetric synthesis of the (S)-enantiomer. One common method is the resolution of racemic chloroquine using chiral acids or bases to separate the (S)- and ®-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the (S)-enantiomer is produced efficiently and cost-effectively. The use of advanced chiral separation technologies, such as simulated moving bed chromatography, is also common in industrial settings.

化学反应分析

Types of Reactions

(S)-Chloroquine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate, which facilitate the replacement of specific atoms or groups within the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield amine or alcohol derivatives. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s pharmacological properties.

科学研究应用

Antimalarial Activity

Chloroquine was initially developed as an antimalarial drug and remains effective against certain strains of Plasmodium falciparum and Plasmodium vivax. Its mechanism involves the inhibition of heme polymerization within the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death .

Autoimmune Diseases

Systemic Lupus Erythematosus (SLE) : (+)-Chloroquine is utilized in treating SLE due to its immunomodulatory effects. It helps reduce disease activity and flares in patients, particularly in those with skin manifestations .

Rheumatoid Arthritis (RA) : The compound acts as a disease-modifying antirheumatic drug (DMARD), improving symptoms and reducing joint damage in RA patients. It is often used in combination with other therapies .

Viral Infections

Recent studies have explored this compound's potential against viral infections, particularly during the COVID-19 pandemic. Research indicated that it could inhibit viral entry by altering endosomal pH, which is crucial for viral fusion .

COVID-19 : Clinical trials have investigated its efficacy in treating COVID-19, with mixed results. Some studies reported improved outcomes in patients treated with chloroquine compared to control groups, while others indicated no significant benefits .

Cancer Treatment

Chloroquine has been studied for its potential role in cancer therapy due to its ability to inhibit autophagy, a process that cancer cells exploit for survival. It has shown promise in combination with other anticancer agents in various malignancies, including melanoma and leukemia .

Dermatological Disorders

In dermatology, this compound has been used to treat skin conditions like lichen planus and discoid lupus erythematosus. Its anti-inflammatory properties contribute to reducing lesions and improving skin health .

Case Studies and Research Findings

The following table summarizes key studies investigating the applications of this compound across different conditions:

作用机制

(S)-Chloroquine exerts its effects by interfering with the heme detoxification process in malaria parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion, and prevents its conversion to non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, (+)-Chloroquine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and interfering with antigen presentation.

相似化合物的比较

Similar Compounds

®-Chloroquine: The ®-enantiomer of chloroquine, which has different pharmacological properties compared to the (S)-enantiomer.

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used to treat autoimmune diseases.

Amodiaquine: A structurally related antimalarial drug with similar mechanisms of action.

Uniqueness of (S)-Chloroquine

(S)-Chloroquine is unique due to its specific stereochemistry, which influences its pharmacological properties and interactions with biological targets. The (S)-enantiomer has been shown to have distinct effects on drug resistance mechanisms and immune modulation, making it a valuable compound for research and therapeutic applications.

生物活性

Chloroquine, a 4-aminoquinoline derivative, has been utilized primarily as an antimalarial agent but has garnered attention for its potential antiviral and immunomodulatory effects, particularly in the context of COVID-19. This article delves into the biological activity of (+)-Chloroquine, examining its mechanisms of action, efficacy in various diseases, and safety profile through diverse research findings.

Antimalarial Activity:

Chloroquine's primary mechanism involves the inhibition of heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite. This disruption is crucial for combating malaria infections. The drug passively diffuses into cells and accumulates in acidic organelles, where it raises the pH, thereby inhibiting the parasite's ability to detoxify heme .

Antiviral Activity:

Chloroquine has shown promise against various viral infections, including coronaviruses. Its antiviral effects are attributed to:

- pH Modulation: By increasing endosomal pH, chloroquine prevents viral fusion with host cells .

- Glycosylation Interference: It inhibits the glycosylation of ACE2, a receptor utilized by SARS-CoV-2 for entry into cells. This alteration may reduce the receptor's affinity for the viral spike protein .

- Immune Modulation: Chloroquine exhibits immunomodulatory properties that may enhance its antiviral effects by modulating inflammatory responses .

Efficacy in Clinical Studies

Recent studies have explored chloroquine's efficacy in treating COVID-19 and other viral diseases. Below is a summary of notable findings:

Safety Profile and Adverse Effects

Chloroquine is generally well-tolerated but can cause side effects, especially at higher doses. Notable adverse effects include:

- Cardiotoxicity: High doses are associated with QT interval prolongation, which can lead to arrhythmias .

- Retinopathy: Long-term use poses a risk for retinal damage .

- Gastrointestinal Disturbances: Commonly reported side effects include nausea and diarrhea .

A meta-analysis indicated that chloroquine treatment resulted in a higher incidence of mild adverse events compared to placebo groups, highlighting the need for careful monitoring during treatment .

Case Studies and Observational Reports

Several case studies have illustrated chloroquine's potential benefits:

- COVID-19 Treatment : In a cohort study involving patients treated with chloroquine, significant improvements were noted in clinical symptoms and viral load reduction within days of treatment initiation.

- Malaria Cases : Historical data from malaria-endemic regions demonstrate chloroquine's effectiveness against both sensitive and resistant strains of Plasmodium falciparum, underscoring its long-standing role as an antimalarial agent.

属性

IUPAC Name |

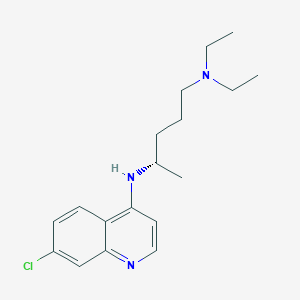

(4S)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVZRBIWZFKQO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316967 | |

| Record name | (+)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-86-3 | |

| Record name | (+)-Chloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P96M7C4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。